Proteolipidprotein (139-151)

Übersicht

Beschreibung

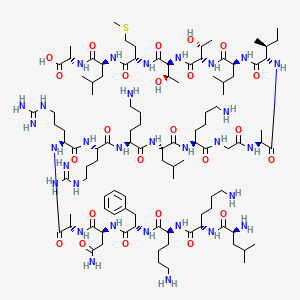

[SER140]-PLP(139-151) ist ein Peptidfragment, das aus dem Myelin-Proteolipid-Protein stammt. Diese Verbindung ist bekannt für ihre Rolle bei der Induktion einer akuten autoimmunen Enzephalomyelitis bei Mäusen, was sie zu einem wertvollen Werkzeug in der neurologischen Forschung macht . Die Summenformel von [SER140]-PLP(139-151) lautet C72H104N20O17, und es hat eine Molekülmasse von 1521,8 .

Wissenschaftliche Forschungsanwendungen

[SER140]-PLP(139-151) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurologische Forschung: Es wird verwendet, um experimentelle autoimmune Enzephalomyelitis (EAE) in Tiermodellen zu induzieren, was als Modell für Multiple Sklerose dient.

Immunologie: Die Verbindung hilft bei der Untersuchung der Immunantwort und der Rolle von Myelinproteinen bei Autoimmunerkrankungen.

Arzneimittelentwicklung: Es wird bei der Entwicklung und Erprobung potenzieller Therapeutika für neurologische Erkrankungen eingesetzt.

Studien zur Protein-Protein-Wechselwirkung: [SER140]-PLP(139-151) wird bei der Untersuchung der Wechselwirkungen zwischen Myelinproteinen und anderen zellulären Komponenten eingesetzt.

Wirkmechanismus

[SER140]-PLP(139-151) entfaltet seine Wirkung, indem es ein Segment des Myelin-Proteolipid-Proteins nachahmt. Wenn es in einen Organismus eingeführt wird, löst es eine Autoimmunantwort aus, die zur Entwicklung von Enzephalomyelitis führt. Zu den molekularen Zielen gehören T-Zellen und andere Bestandteile des Immunsystems, die das Peptid als fremdes Antigen erkennen und eine Entzündungsreaktion initiieren .

Wirkmechanismus

Target of Action

Proteolipid protein (139-151), also known as [SER140]-PLP(139-151), is a synthetic peptide derived from the myelin proteolipid protein (PLP) . The primary targets of this compound are T cells, specifically T helper cells .

Mode of Action

The compound interacts with T cells by binding to their receptors, which triggers a cascade of immune responses . This interaction leads to the production of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis . The compound also competes with proteolipid protein 139-151 for binding to I-As, a molecule that presents antigens to T cells .

Biochemical Pathways

The compound affects several biochemical pathways. It induces the production of cytokines by T cells, leading to a T helper 2 polarization . This polarization is characterized by the production of cytokines such as IL-4 and IL-10, which play crucial roles in regulating immune responses . Additionally, the compound can induce the generation of regulatory T cells, which are essential for maintaining immune tolerance .

Result of Action

The interaction of Proteolipid protein (139-151) and [SER140]-PLP(139-151) with T cells results in a series of molecular and cellular effects. These include the production of cytokines, the polarization of T helper cells, and the generation of regulatory T cells . These effects contribute to the compound’s ability to modulate immune responses.

Safety and Hazards

Zukünftige Richtungen

The generation of these copolymer-specific regulatory T cells that secrete IL-4 and IL-10 and are independent of the immunizing autoantigen is very prominent among the multiple mechanisms that account for the observed suppressive effect of copolymers in EAE . This suggests that local delivery of α-MSH by rAAV2-mediated α-MSH-transduced PLP139-151-specific T cells (T PLP-α-MSH) would be a desirable new approach to the treatment of autoimmune disease in the CNS .

Biochemische Analyse

Biochemical Properties

Proteolipid protein (139-151) interacts with various biomolecules, including enzymes and proteins. It is a specific T cell line and 3 of 4 T cell clones respond strongly to Proteolipid protein (139-151) in in vitro proliferative assays .

Cellular Effects

Proteolipid protein (139-151) has significant effects on various types of cells and cellular processes. It influences cell function by inducing severe clinical and histological EAE .

Molecular Mechanism

The molecular mechanism of Proteolipid protein (139-151) involves its binding interactions with biomolecules and changes in gene expression. It is used to induce experimental autoimmune encephalomyelitis (EAE) through its interaction with specific T cells .

Temporal Effects in Laboratory Settings

Over time, Proteolipid protein (139-151) shows consistent effects in laboratory settings. It maintains its stability and does not degrade significantly .

Dosage Effects in Animal Models

In animal models, the effects of Proteolipid protein (139-151) vary with different dosages. It induces severe clinical and histological EAE, an animal model of multiple sclerosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

[SER140]-PLP(139-151) wird mittels Festphasen-Peptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise für die Herstellung von Peptiden eingesetzt wird. Die Synthese beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von [SER140]-PLP(139-151) folgt ähnlichen Prinzipien wie die Laborsynthese, allerdings in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit, typischerweise über 95 %, zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[SER140]-PLP(139-151) unterliegt hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig vom Vorhandensein bestimmter Aminosäurereste.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid (H2O2) oder Jod (I2) können verwendet werden, um Methionin- oder Cysteinreste zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet, um Disulfidbrücken zu reduzieren.

Substitution: Aminosäurensubstitution kann durch gerichtete Mutagenese während der Peptidsynthese erreicht werden.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen sind modifizierte Peptide mit veränderten funktionellen Gruppen oder Sequenzen, die verwendet werden können, um Struktur-Wirkungs-Beziehungen und Protein-Protein-Wechselwirkungen zu untersuchen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

PLP(139-151): Das Ausgangsppeptid, von dem [SER140]-PLP(139-151) abgeleitet ist.

MBP(84-104): Ein Peptidfragment aus dem Myelin-Basischen-Protein, das ebenfalls in der Autoimmunforschung verwendet wird.

MOG(35-55): Ein Peptid aus dem Myelin-Oligodendrozyten-Glykoprotein, ein weiteres Ziel in der Multiplen-Sklerose-Forschung.

Einzigartigkeit

[SER140]-PLP(139-151) ist aufgrund seiner spezifischen Sequenz und Fähigkeit, eine robuste Autoimmunantwort in Tiermodellen zu induzieren, einzigartig. Dies macht es besonders wertvoll für die Untersuchung der Mechanismen von Autoimmunerkrankungen und die Prüfung potenzieller therapeutischer Interventionen .

Eigenschaften

IUPAC Name |

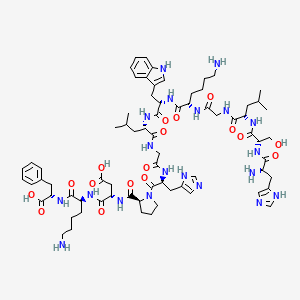

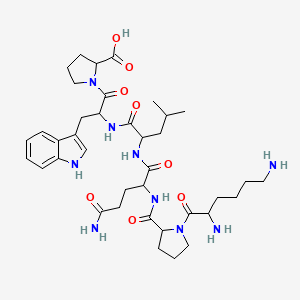

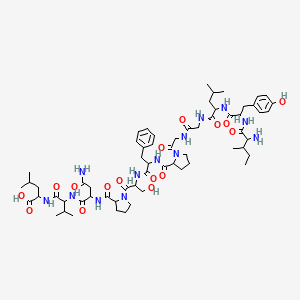

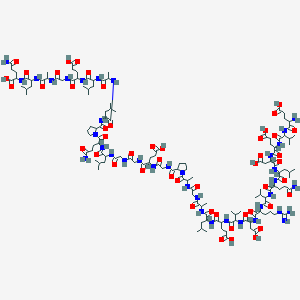

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIBUOXNUPHALR-UVIWMAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104N20O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does PLP 139-151 interact with the immune system to induce EAE?

A: PLP 139-151, when administered with adjuvants, triggers an autoimmune response by activating CD4+ T cells. [, , ] These activated T cells recognize PLP 139-151 presented by MHC class II molecules on antigen-presenting cells (APCs), leading to their activation, proliferation, and differentiation into effector T cells. [, ] These effector T cells, particularly Th1 and Th17 cells, migrate to the central nervous system (CNS), where they release pro-inflammatory cytokines like IFN-γ and IL-17, ultimately causing inflammation and demyelination. [, , ]

Q2: Can other cell types besides CD4+ T cells be involved in PLP 139-151-induced EAE?

A: Yes, while CD4+ T cells are crucial, other immune cells contribute to EAE pathogenesis. Macrophages play a role in demyelination and inflammation within the CNS. [] CCR2, a chemokine receptor involved in macrophage recruitment, has been shown to be important for EAE development. [] Additionally, NK cells have been implicated in modulating the immune response to PLP 139-151, potentially contributing to tolerance. []

Q3: What is the amino acid sequence of PLP 139-151?

A3: The amino acid sequence of PLP 139-151 is HSLGKWLGHPDKF.

Q4: Is there information available regarding the molecular weight, formula, or spectroscopic data of PLP 139-151?

A4: The research provided focuses on the immunological aspects of PLP 139-151. Detailed structural characterization, including molecular weight, formula, and spectroscopic data, is not extensively discussed in these papers.

Q5: How do MHC class II tetramers contribute to our understanding of PLP 139-151-specific T cells?

A: MHC class II tetramers loaded with PLP 139-151 allow for the direct detection, isolation, and characterization of PLP 139-151-specific T cells. [, ] This technology enables researchers to track the expansion, differentiation, and migration of these autoreactive T cells during EAE development and in response to various therapeutic interventions.

Q6: Can the immune response to PLP 139-151 be modulated to treat EAE?

A6: Several studies demonstrate the potential for modulating the immune response to PLP 139-151 as a therapeutic strategy for EAE.

- Antigen-specific tolerance: Inducing tolerance to PLP 139-151, either through oral administration or injection of coupled splenocytes, has been explored as a way to suppress EAE. []

- Immunomodulatory agents: Compounds like Copaxone, minocycline, and baicalin have shown efficacy in EAE by modulating T cell responses, reducing inflammation, and promoting neuroprotection. [, , ]

- Targeting costimulatory molecules: Blocking the OX40/OX40L pathway, involved in T cell activation and migration, has demonstrated efficacy in ameliorating EAE severity. [, ]

Q7: Are there any sex-based differences in the immune response to PLP 139-151?

A: Yes, studies show that female SJL mice develop more severe EAE than males. [] This difference might be related to variations in cytokine profiles and the expression of regulatory molecules like cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in PLP 139-151-specific T cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

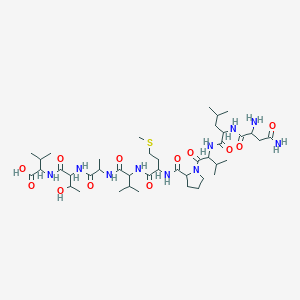

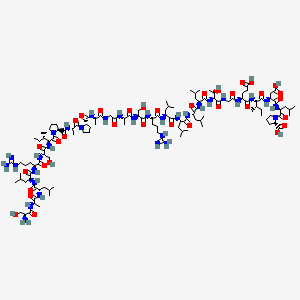

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)

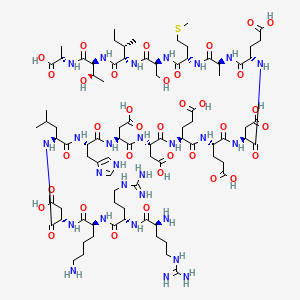

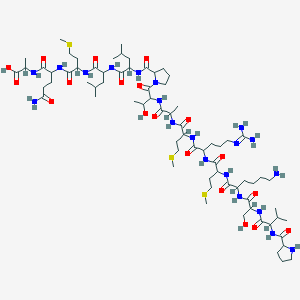

![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)

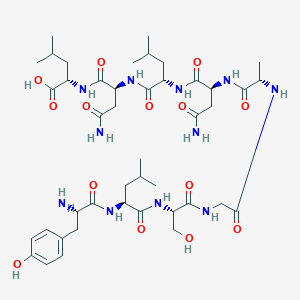

![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)